![molecular formula C18H24N6O B5637266 (1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5637266.png)
(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane" involves complex organic reactions that yield highly specific molecular configurations. An example in this category includes the synthesis of a novel dioxabicyclo[3.3.1]nonane, showcasing the precision required in crafting such molecules, demonstrating methodologies applicable to the synthesis of our compound of interest (Lynch et al., 1994).
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of specific configurations for their activity. The study by Lynch et al. (1994) details the structural aspects of a dioxabicyclo[3.3.1]nonane derivative, providing insights into the structural analysis crucial for understanding the chemical behavior of our compound.
Chemical Reactions and Properties
Chemical reactions involving diazabicyclononanes are central to synthesizing a variety of biologically active molecules. For instance, compounds with the diazabicyclononane scaffold have been investigated for their interaction with nicotinic acetylcholine receptors, indicating the broad reactivity and potential utility of these structures (Eibl et al., 2013).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, play a crucial role in the practical applications of chemical compounds. While specific data on "(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane" was not found, studies on related compounds offer valuable information. For example, the vaporization enthalpies of related heterocyclic compounds provide insights into their thermal stability and volatility (Lipkind et al., 2011).
Chemical Properties Analysis
The chemical properties of a compound, including reactivity, stability under various conditions, and interactions with other chemicals, define its potential for various applications. Research on diazabicyclo[3.2.2]nonane derivatives illustrates the diverse chemical behaviors these molecules can exhibit, such as in the context of receptor binding and catalytic activity (Weigl et al., 2002).
properties
IUPAC Name |
2-(2-ethylimidazol-1-yl)-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-2-16-19-8-9-22(16)13-17(25)24-11-14-4-5-15(24)12-23(10-14)18-20-6-3-7-21-18/h3,6-9,14-15H,2,4-5,10-13H2,1H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWWDTQIMRJQKJ-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CN1CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane |
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